![molecular formula C13H13F3N4O3S B2372458 4-[1-(1-Methylimidazol-4-yl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine CAS No. 2380077-29-0](/img/structure/B2372458.png)
4-[1-(1-Methylimidazol-4-yl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine
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Overview
Description
The compound “4-[1-(1-Methylimidazol-4-yl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine” is a complex organic molecule. It contains several functional groups and rings, including an imidazole ring, a pyridine ring, and an azetidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecule contains several rings, which likely contribute to its overall shape and properties. The imidazole and pyridine rings are aromatic, meaning they have a special stability due to the delocalization of electrons. The azetidine ring is a smaller, less stable ring, which could affect the molecule’s reactivity .Chemical Reactions Analysis
The reactivity of this molecule would likely be influenced by the various functional groups present. For example, the sulfonyl group could potentially be a site of nucleophilic attack, and the aromatic rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of several polar groups and aromatic rings could affect its solubility, boiling point, melting point, and other properties .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[1-(1-methylimidazol-4-yl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O3S/c1-19-7-12(18-8-19)24(21,22)20-5-10(6-20)23-9-2-3-17-11(4-9)13(14,15)16/h2-4,7-8,10H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBGCHNGKWZEOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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